Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone
CAS No.:
Cat. No.: VC13694647
Molecular Formula: C14H22BN3O3
Molecular Weight: 291.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22BN3O3 |
|---|---|
| Molecular Weight | 291.16 g/mol |
| IUPAC Name | pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone |
| Standard InChI | InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-18(10-11)12(19)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | BIKREKKWNMBGTC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N3CCCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N3CCCC3 |
Introduction
Structural and Molecular Characteristics
Core Architectural Features
The compound’s structure is defined by three key components:
-
Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom, contributing to conformational flexibility and potential hydrogen-bonding interactions .
-
Pyrazole Moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in coordination chemistry and pharmacological activity .
-
Dioxaborolane Group: A boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) that enhances stability and enables participation in Suzuki-Miyaura cross-coupling reactions .
The molecular formula, C₁₄H₂₂BN₃O₃, reflects a balanced hydrophobic-hydrophilic profile, with a calculated logP of 0.637, suggesting moderate lipophilicity .
Synthesis and Synthetic Utility
Multi-Step Synthetic Pathways
The synthesis typically involves sequential functionalization of the pyrazole core (Table 1):
Table 1: Representative Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole boronation | Bis(pinacolato)diboron, Pd catalyst | 65–75 |
| 2 | Amide coupling | EDCI, HOBt, DCM | 80–85 |
| 3 | Purification | Column chromatography | >95 purity |
-
Boronation: The pyrazole ring undergoes borylation at the 4-position using bis(pinacolato)diboron under palladium-catalyzed conditions, forming the dioxaborolane group .
-
Amide Formation: Reaction of 4-boronated pyrazole with pyrrolidine-1-carbonyl chloride in the presence of coupling agents like EDCI/HOBt yields the final product .
Comparative Analysis with Analogues
Structural analogues replacing the pyrrolidine with morpholine or altering the boronic ester exhibit distinct properties (Table 2):
Table 2: Key Analogues and Their Features
The title compound’s pyrazole-boronic ester hybrid structure provides enhanced reactivity in metal-catalyzed transformations compared to these analogues .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s aqueous solubility is limited (logSw = -1.3115), necessitating organic solvents like DMSO for in vitro assays . Stability studies indicate decomposition <5% over 24 hours at pH 7.4, with accelerated degradation under acidic conditions (pH 2.0).
ADME Profiling
-
Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) suggests adequate intestinal absorption .
-
Metabolism: Microsomal stability assays show 40% remaining parent compound after 1 hour, with primary metabolites arising from pyrrolidine oxidation.
Applications in Chemical Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables efficient aryl-aryl bond formation. In model reactions with 4-bromoanisole, coupling yields exceed 85% using Pd(PPh₃)₄ as catalyst .
Medicinal Chemistry Building Blocks
The compound serves as a precursor for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume